![molecular formula C18H21N3O5 B12464483 N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine](/img/structure/B12464483.png)
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine is a compound that combines an azobenzene moiety with a mannopyranosylamine group
准备方法
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine typically involves the coupling of an azobenzene derivative with a mannopyranosylamine. One common method includes the use of N-octadecyl-d-mannopyranosylamine, which is synthesized in-house and confirmed by characterization with FTIR and NMR . The reaction conditions often involve specific temperatures and solvents to ensure the successful coupling of the two components.
化学反应分析
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the cleavage of the azo bond.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine has several scientific research applications:
作用机制
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine involves its interaction with specific molecular targets and pathways. The mannopyranosylamine group can bind to mannose receptors on cell surfaces, facilitating targeted delivery and uptake. The azobenzene moiety can undergo photoisomerization, which can be exploited in various applications such as controlled drug release .
相似化合物的比较
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can be compared with other similar compounds, such as:
N-{4-[(E)-phenyldiazenyl]anilino}carbonylglutamic acid: This compound also contains an azobenzene moiety but differs in its functional groups and applications.
4-[(E)-phenyldiazenyl]phenylacetic acid: Another azobenzene derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the azobenzene and mannopyranosylamine groups, which confer specific binding and reactivity characteristics .
属性
分子式 |
C18H21N3O5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-phenyldiazenylanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H21N3O5/c22-10-14-15(23)16(24)17(25)18(26-14)19-11-6-8-13(9-7-11)21-20-12-4-2-1-3-5-12/h1-9,14-19,22-25H,10H2/t14-,15-,16+,17+,18-/m1/s1 |
InChI 键 |
XLLPWDQXXAEDJC-DFBDCSAJSA-N |
手性 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


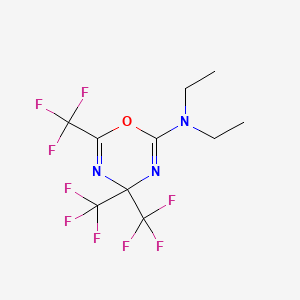
![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)
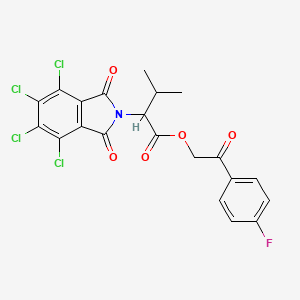

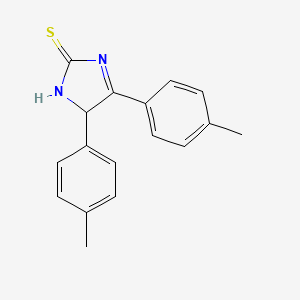
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)

![N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12464432.png)
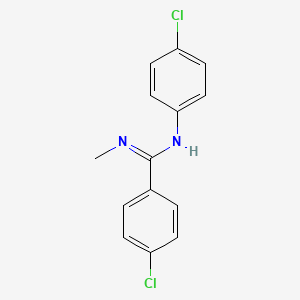
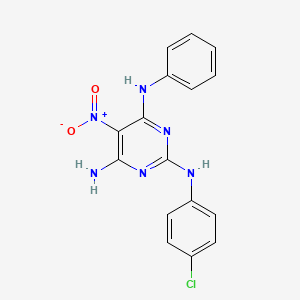
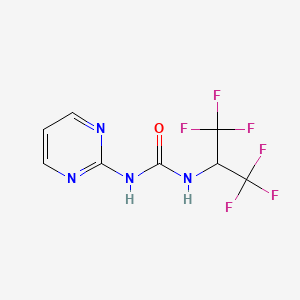
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464478.png)
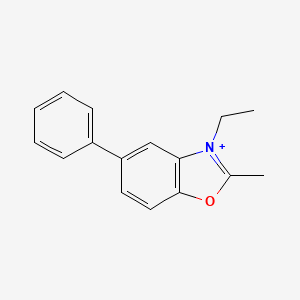
![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)
